Diisopropyl phthalate

Catalog No.
S526147
CAS No.
605-45-8
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl phthalate

CAS Number

605-45-8

Product Name

Diisopropyl phthalate

IUPAC Name

dipropan-2-yl benzene-1,2-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3

InChI Key

QWDBCIAVABMJPP-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Diisopropyl phthalate; NSC 15315; NSC-15315; NSC15315

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C

Description

The exact mass of the compound Diisopropyl phthalate is 250.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15315. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Environmental Science and Pollution Research

Materials Science: Materials in Electronics

Environmental Sciences

Environmental Science and Pollution Research

Diisopropyl phthalate is a chemical compound with the molecular formula C14H18O4C_{14}H_{18}O_{4}. It is classified as a phthalate ester and is primarily used as a plasticizer, enhancing the flexibility and durability of various materials. Diisopropyl phthalate appears as an oily, colorless liquid with a faint ester odor. It is denser than water and insoluble in it, making it suitable for applications where water resistance is essential .

DiPP exposure can pose potential health risks. Studies suggest it might disrupt hormonal activity, particularly affecting male reproductive development. Due to these concerns, its commercial use is restricted in many countries [].

  • Toxicity: Studies suggest DiPP may exhibit low-to-moderate acute toxicity upon inhalation or ingestion. However, chronic exposure concerns exist, particularly regarding potential endocrine disruption.
  • Flammability: DiPP is considered combustible with a flash point of 132 °C [].
  • Reactivity: DiPP can undergo hydrolysis at high temperatures [].

  • Hydrolysis: This reaction occurs in the presence of enzymes or microorganisms, leading to the formation of phthalic acid and isopropanol. Hydrolysis is significant for environmental degradation of diisopropyl phthalate in soil and water .
  • Photodegradation: Exposure to sunlight can break down diisopropyl phthalate into various degradation products, including phthalic acid and aldehydes .
  • Reactivity with Acids: Diisopropyl phthalate reacts exothermically with strong acids, producing heat along with isopropanol and phthalic acid. This reaction can be vigorous enough to ignite under certain conditions .

Diisopropyl phthalate exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. This interaction can influence metabolic processes in adipose tissue and other cell types. Upon exposure, diisopropyl phthalate is metabolized into mono-isopropyl phthalate, which is then further oxidized into hydroxylated metabolites. The primary route of excretion is through urine, where these metabolites are found in significant concentrations shortly after exposure .

Phthalic Anhydride+2IsopropanolAcid CatalystDiisopropyl Phthalate+Water\text{Phthalic Anhydride}+2\text{Isopropanol}\xrightarrow{\text{Acid Catalyst}}\text{Diisopropyl Phthalate}+\text{Water}

The yield of this reaction can vary based on the catalyst used and the reaction conditions .

Diisopropyl phthalate has several applications, including:

  • Plasticizer: Widely used in plastics to enhance flexibility and durability.
  • Solvent: Employed in various formulations such as paints, coatings, and adhesives.
  • Cosmetics: Utilized in personal care products like nail polish and lotions due to its emollient properties .

Studies have shown that diisopropyl phthalate can interact with biological systems in ways that may affect health. Its activation of PPAR gamma suggests potential implications for metabolic disorders. Additionally, its presence in consumer products raises concerns regarding human exposure and environmental impact, necessitating further research into its toxicological effects .

Diisopropyl phthalate shares structural similarities with other phthalates but exhibits unique properties that differentiate it from them. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Diethyl PhthalateC12H14O4C_{12}H_{14}O_{4}Commonly used plasticizer; more volatile than diisopropyl
Dibutyl PhthalateC16H22O4C_{16}H_{22}O_{4}Higher molecular weight; often used in adhesives
Diisobutyl PhthalateC16H22O4C_{16}H_{22}O_{4}Similar applications but different metabolic pathways

Uniqueness of Diisopropyl Phthalate:

  • Lower density compared to dibutyl phthalate.
  • Distinct metabolic pathways leading to different biological effects.
  • Specific applications in cosmetics due to its emollient properties.

Each compound has unique characteristics that make it suitable for specific applications, yet diisopropyl phthalate's particular balance of properties allows it to serve effectively in both industrial and consumer contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Exact Mass

250.1205

LogP

2.83 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BFC138Q4PX

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

605-45-8

Wikipedia

Di-i-propyl phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: Kurohane K, Kimura A, Terasawa R, Kobayashi K, Suzuki W, Matsuoka T, Imai Y. An Aliphatic Ester Diisopropyl Sebacate Exhibited an Adjuvant Effect on Fluorescein Isothiocyanate-Induced Contact Hypersensitivity Mouse Models. Biol Pharm Bull. 2018 Jan 1;41(1):147-150. doi: 10.1248/bpb.b17-00723. Epub 2017 Oct 27. PubMed PMID: 29081457.
2: Giannetti V, Boccacci Mariani M, Mannino P. Monitoring of contaminants in recycled paperboard for food contact applications. J Sci Food Agric. 2017 May;97(7):2191-2198. doi: 10.1002/jsfa.8028. Epub 2016 Nov 1. PubMed PMID: 27611788.
3: Kurohane K, Kimura A, Terasawa R, Sahara Y, Kobayashi K, Suzuki W, Matsuoka T, Watanabe T, Imai Y. Adjuvant Effect of an Alternative Plasticizer, Diisopropyl Adipate, on a Contact Hypersensitivity Mouse Model: Link with Sensory Ion Channel TRPA1 Activation. Biol Pharm Bull. 2015;38(7):1054-62. doi: 10.1248/bpb.b15-00199. Epub 2015 May 9. PubMed PMID: 25959058.
4: Bradley EL, Burden RA, Leon I, Mortimer DN, Speck DR, Castle L. Determination of phthalate diesters in foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):722-34. doi: 10.1080/19440049.2013.781683. Epub 2013 Apr 24. PubMed PMID: 23614781.
5: Simoneau C, Van den Eede L, Valzacchi S. Identification and quantification of the migration of chemicals from plastic baby bottles used as substitutes for polycarbonate. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(3):469-80. doi: 10.1080/19440049.2011.644588. Epub 2012 Jan 18. PubMed PMID: 22257226.
6: Gärtner S, Balski M, Koch M, Nehls I. Analysis and migration of phthalates in infant food packed in recycled paperboard. J Agric Food Chem. 2009 Nov 25;57(22):10675-81. doi: 10.1021/jf902683m. PubMed PMID: 19877638.
7: Parveen M, Inoue A, Ise R, Tanji M, Kiyama R. Evaluation of estrogenic activity of phthalate esters by gene expression profiling using a focused microarray (EstrArray). Environ Toxicol Chem. 2008 Jun;27(6):1416-25. doi: 10.1897/07-399. Epub 2008 Feb 9. PubMed PMID: 18260696.
8: Gurton KP, Felton M, Dahmani R, Ligon D. In situ infrared aerosol spectroscopy for a variety of nerve agent simulants using flow-through photoacoustics. Appl Opt. 2007 Sep 1;46(25):6323-9. PubMed PMID: 17805369.
9: Acey RA, Bailey S, Healy P, Jo C, Unger TF, Hudson RA. A butyrylcholinesterase in the early development of the brine shrimp (Artemia salina) larvae: a target for phthalate ester embryotoxicity? Biochem Biophys Res Commun. 2002 Dec 13;299(4):659-62. PubMed PMID: 12459190.
10: Isoo K, Otsuka K, Terabe S. Application of sweeping to micellar electrokinetic chromatography-atmospheric pressure chemical ionization-mass spectrometric analysis of environmental pollutants. Electrophoresis. 2001 Oct;22(16):3426-32. PubMed PMID: 11669521.
11: Baker RW. Gel filtration of phthalate esters. J Chromatogr. 1978 Jul 11;154(1):3-11. PubMed PMID: 670367.

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